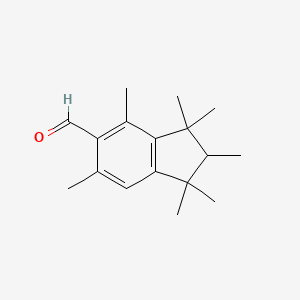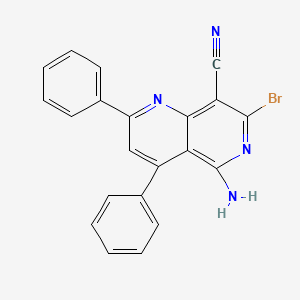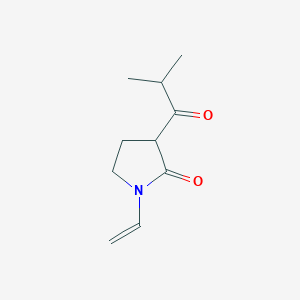
2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyrrolidinone, featuring an ethenyl group and a methyl-oxopropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- typically involves the reaction of pyrrolidinone derivatives with appropriate reagents to introduce the ethenyl and methyl-oxopropyl groups. One common method involves the use of vinylation reactions, where pyrrolidinone is reacted with vinyl compounds under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production .
化学反応の分析
Types of Reactions
2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
類似化合物との比較
Similar Compounds
2-Pyrrolidinone: A simpler derivative of pyrrolidinone, lacking the ethenyl and methyl-oxopropyl groups.
1-Methyl-2-pyrrolidinone: Another derivative with a methyl group instead of the ethenyl and methyl-oxopropyl groups.
N-Vinyl-2-pyrrolidinone: A compound with a vinyl group similar to the ethenyl group in 2-Pyrrolidinone, 1-ethenyl-3-(2-methyl-1-oxopropyl)-.
Uniqueness
Its structure allows for unique interactions in chemical reactions and biological systems, making it valuable in various research and industrial contexts .
特性
CAS番号 |
152711-31-4 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
1-ethenyl-3-(2-methylpropanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H15NO2/c1-4-11-6-5-8(10(11)13)9(12)7(2)3/h4,7-8H,1,5-6H2,2-3H3 |
InChIキー |
BEOPSADBTIHKFL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1CCN(C1=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol](/img/structure/B14269479.png)
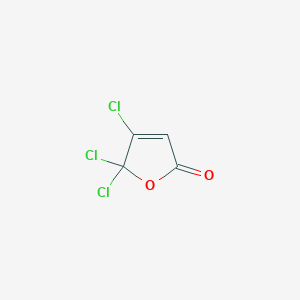
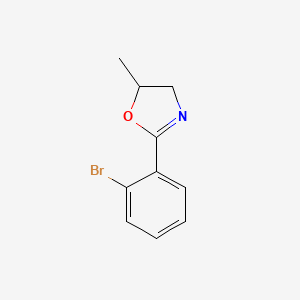

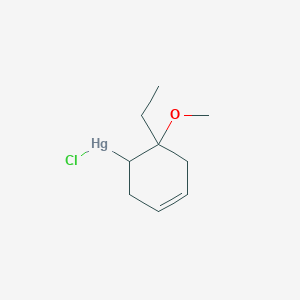
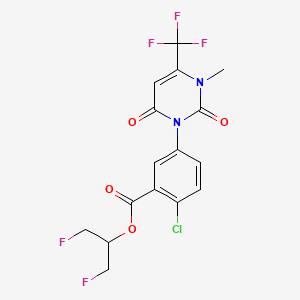
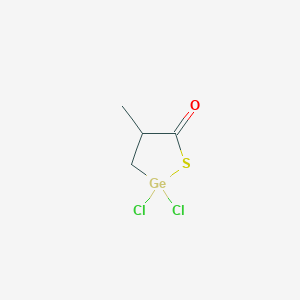
![2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]-](/img/structure/B14269512.png)
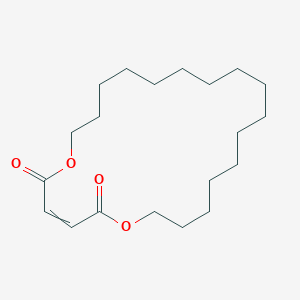
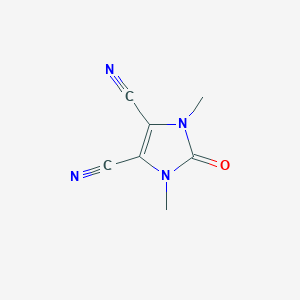
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
